molecular formula C21H26O3 B602003 6-Oxo D-(-)-Norgestrel CAS No. 1175109-63-3

6-Oxo D-(-)-Norgestrel

Cat. No.: B602003
CAS No.: 1175109-63-3
M. Wt: 326.44
Attention: For research use only. Not for human or veterinary use.
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Description

6-Oxo D-(-)-Norgestrel is a synthetic progestogen, a type of hormone that mimics the effects of the natural hormone progesterone. It is a derivative of norgestrel, which is widely used in hormonal contraceptives. The compound is known for its high potency and effectiveness in regulating reproductive functions.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Oxo D-(-)-Norgestrel typically involves multiple steps, starting from basic steroidal precursors. The process includes oxidation, reduction, and various substitution reactions to introduce the necessary functional groups. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are carefully controlled to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors and automated systems. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Advanced purification techniques, such as chromatography and crystallization, are employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

6-Oxo D-(-)-Norgestrel undergoes various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms to form oxo groups.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate the reactions. The conditions are typically mild to moderate, ensuring the stability of the compound throughout the process.

Major Products Formed

The major products formed from these reactions include various intermediates that are further processed to yield the final this compound compound. Each step is carefully monitored to ensure the correct formation of the desired functional groups.

Scientific Research Applications

6-Oxo D-(-)-Norgestrel has a wide range of applications in scientific research, including:

    Chemistry: Used as a model compound to study steroidal synthesis and reaction mechanisms.

    Biology: Investigated for its effects on cellular processes and hormone regulation.

    Medicine: Explored for its potential in hormonal therapies and contraceptives.

    Industry: Utilized in the production of various pharmaceutical formulations.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other synthetic progestogens like levonorgestrel, norethindrone, and medroxyprogesterone acetate. These compounds share structural similarities and are used for similar therapeutic purposes.

Uniqueness

What sets 6-Oxo D-(-)-Norgestrel apart is its unique oxo group, which enhances its binding affinity and potency. This structural feature makes it more effective in lower doses compared to other progestogens, reducing the risk of side effects and improving patient compliance.

Properties

IUPAC Name

(8R,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-17-hydroxy-2,7,8,9,10,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26O3/c1-3-20-9-7-15-14-6-5-13(22)11-17(14)19(23)12-16(15)18(20)8-10-21(20,24)4-2/h2,11,14-16,18,24H,3,5-10,12H2,1H3/t14-,15-,16-,18+,20+,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFOBDGUKWSBLIQ-UYNWWRBASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC12CCC3C4CCC(=O)C=C4C(=O)CC3C1CCC2(C#C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@]12CC[C@@H]3[C@H]4CCC(=O)C=C4C(=O)C[C@H]3[C@@H]1CC[C@]2(C#C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40858264
Record name (8R,9S,10R,13S,14S,17R)-13-Ethyl-17-ethynyl-17-hydroxy-8,9,10,11,12,13,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-3,6(2H,7H)-dione (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40858264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1175109-63-3
Record name 13-Ethyl-17-hydroxy-18,19-dinor-17alpha-pregn-4-en-20-yne-3,6-dione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1175109633
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (8R,9S,10R,13S,14S,17R)-13-Ethyl-17-ethynyl-17-hydroxy-8,9,10,11,12,13,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-3,6(2H,7H)-dione (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40858264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 13-ETHYL-17-HYDROXY-18,19-DINOR-17.ALPHA.-PREGN-4-EN-20-YNE-3,6-DIONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UD6T9X38NA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Oxo D-(-)-Norgestrel
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6-Oxo D-(-)-Norgestrel
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6-Oxo D-(-)-Norgestrel
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6-Oxo D-(-)-Norgestrel
Reactant of Route 6
6-Oxo D-(-)-Norgestrel

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